molecular formula C17H22N2O3S B5867300 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide

Cat. No.: B5867300
M. Wt: 334.4 g/mol
InChI Key: LXQLJEVWWJRDGG-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring, a nitrobenzyl group, and a sulfanylacetamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the nitrobenzyl group, and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include cyclohexene, nitrobenzyl chloride, and thiourea. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols and amines.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amines, alcohols, and ethers.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrobenzyl group can participate in redox reactions, while the sulfanylacetamide moiety can interact with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide is unique due to its combination of a cyclohexene ring, a nitrobenzyl group, and a sulfanylacetamide moiety, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-17(18-11-10-14-4-2-1-3-5-14)13-23-12-15-6-8-16(9-7-15)19(21)22/h4,6-9H,1-3,5,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQLJEVWWJRDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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